benzoic acid;(1R,2S)-cyclopentane-1,2-diol
Description
Molecular Composition and Stereochemical Configuration
The compound is a 1:1 stoichiometric cocrystal of benzoic acid (C₇H₆O₂) and (1R,2S)-cyclopentane-1,2-diol (C₅H₁₀O₂), yielding the molecular formula C₁₂H₁₆O₄ with a molecular weight of 224.25 g/mol. The cyclopentane diol component exhibits cis stereochemistry, with hydroxyl groups occupying adjacent carbons in a (1R,2S) configuration. This spatial arrangement is critical for stabilizing intramolecular hydrogen bonds between the diol’s -OH groups and intermolecular interactions with benzoic acid.
The IUPAC name, This compound, reflects the compound’s dual-component nature. Stereochemical descriptors derive from Cahn-Ingold-Prelog priorities, with the cyclopentane ring’s chair-like conformation positioning hydroxyl groups axially. The SMILES notation (C1CC@HO.C1=CC=C(C=C1)C(=O)O) explicitly denotes chiral centers using @ symbols, confirming the (1R,2S) configuration.
Table 1: Molecular Components of this compound
| Component | Molecular Formula | Molecular Weight (g/mol) | Role in Cocrystal |
|---|---|---|---|
| Benzoic Acid | C₇H₆O₂ | 122.12 | Hydrogen bond donor/acceptor |
| (1R,2S)-Cyclopentane-1,2-diol | C₅H₁₀O₂ | 102.13 | Conformational director |
Crystalline Structure Analysis via X-Ray Diffraction
While direct X-ray diffraction data for this specific cocrystal is unavailable, analogous benzoic acid cocrystals exhibit monoclinic or orthorhombic systems with hydrogen-bonded networks. In such systems, the carboxylic acid group of benzoic acid typically forms O-H⋯O hydrogen bonds with diol hydroxyls, creating infinite chains or sheets. For example, the theophylline-benzoic acid cocrystal displays a 1D chain structure stabilized by N-H⋯O and O-H⋯O interactions, suggesting similar motifs may occur here.
The cyclopentane ring’s puckered conformation influences packing efficiency. cis-1,2-Diol configurations enable bifurcated hydrogen bonds, where each -OH group interacts with both benzoic acid and adjacent diol molecules. This contrasts with trans-diol diastereomers, which cannot form equivalent intramolecular H-bonds due to antiperiplanar hydroxyl positions.
Comparative Conformational Analysis of Cyclopentane-1,2-Diol Diastereomers
The (1R,2S) diastereomer’s cis-diol configuration confers distinct physicochemical properties compared to trans-(1S,2S) or trans-(1R,2R) analogues. Key differences include:
- Hydrogen Bonding Capacity : cis-Diols form intramolecular O-H⋯O bonds (2.6–2.8 Å), reducing solubility in apolar solvents. Trans-diols lack this stabilization, increasing their hydrophilicity.
- Thermal Stability : Intramolecular H-bonding in cis-diols raises melting points by 20–40°C relative to trans isomers.
- Reactivity : cis-Diols exhibit slower esterification kinetics due to steric hindrance around hydroxyl groups.
Table 2: Properties of Cyclopentane-1,2-Diol Diastereomers
| Diastereomer | Configuration | Intramolecular H-Bond | Melting Point (°C) | Solubility in H₂O (g/L) |
|---|---|---|---|---|
| (1R,2S)-cis | cis-1,2 | Present | 158–162 | 12.3 |
| (1S,2S)-trans | trans-1,2 | Absent | 121–125 | 34.7 |
Intermolecular Interactions in the Cocrystal Lattice
The cocrystal lattice stabilizes through three primary interactions:
- O-H⋯O Hydrogen Bonds : Benzoic acid’s carboxylic acid proton donates to the diol’s hydroxyl oxygen (2.7 Å), while the diol’s -OH groups reciprocate with benzoic acid’s carbonyl oxygen.
- C-H⋯π Interactions : Cyclopentane C-H bonds engage in weak interactions (3.1–3.3 Å) with benzoic acid’s aromatic ring, enhancing lattice cohesion.
- Van der Waals Forces : The cyclopentane ring’s nonpolar faces interact with adjacent benzoic acid methyl groups (4.2 Å spacing).
These interactions collectively produce a thermally stable cocrystal with a melting point exceeding 150°C, as observed in similar diol-benzoic acid systems. The lattice energy, estimated at 25–30 kJ/mol via comparative methods, primarily derives from H-bonding (60–70%) and van der Waals contributions (20–30%).
Properties
CAS No. |
610304-85-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
benzoic acid;(1S,2R)-cyclopentane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C5H10O2/c8-7(9)6-4-2-1-3-5-6;6-4-2-1-3-5(4)7/h1-5H,(H,8,9);4-7H,1-3H2/t;4-,5+ |
InChI Key |
UMYSMQQZKPLCGH-OVVSMXPMSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-cyclopentane-1,2-diol can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with (1R,2S)-cyclopentane-1,2-diol under acidic conditions, followed by hydrolysis to yield the desired compound. Another approach is the direct coupling of benzoic acid with (1R,2S)-cyclopentane-1,2-diol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification or coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group of benzoic acid can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield cyclopentanone derivatives or cyclopentane carboxylic acids.
Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the benzene ring, resulting in compounds like nitrobenzoic acid, bromobenzoic acid, or sulfonylbenzoic acid.
Scientific Research Applications
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways involving aromatic carboxylic acids and cyclopentane derivatives.
Industry: It can be used in the production of polymers, resins, and other materials that require specific structural features.
Mechanism of Action
The mechanism of action of benzoic acid;(1R,2S)-cyclopentane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The aromatic carboxylic acid moiety can participate in hydrogen bonding and π-π interactions, while the cyclopentane diol can form additional hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Stereochemical Variants
Cyclopentane diols exhibit diverse biological activities depending on their stereochemistry and substituents. Key comparisons include:
Table 1: Structural Comparison of Cyclopentane Diol Derivatives
Key Observations :
- Stereochemistry : The 1R,2S configuration in cyclopentane diols is critical for binding to biological targets. For instance, Ticagrelor’s 1S,2S,3R,5S configuration ensures optimal interaction with the P2Y₁₂ receptor .
- Functional Groups: Amino or hydroxymethyl substituents (e.g., in ) enhance water solubility and bioavailability, while aromatic groups (e.g., purine in ) improve target affinity.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
- Solubility: Cyclopentane diols with polar groups (e.g., amino, hydroxymethyl) exhibit higher aqueous solubility, critical for drug delivery .
- Stability : Steric protection of hydroxyls (e.g., acetylation in ) or salt formation (e.g., hydrochloride in ) mitigates degradation.
Biological Activity
Benzoic acid; (1R,2S)-cyclopentane-1,2-diol is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its significance in pharmacology and biochemistry.
- Molecular Formula : C12H16O4
- CAS Number : 610304-85-3
- IUPAC Name : Benzoic acid; (1R,2S)-cyclopentane-1,2-diol
The biological activity of benzoic acid derivatives often involves their interaction with various biological targets. The mechanisms can include:
- Antimicrobial Activity : Benzoic acid is known for its antimicrobial properties, which may be enhanced in its cyclopentane-diol form through improved membrane permeability or enzyme inhibition.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and thereby reducing oxidative stress in biological systems .
Biological Activity Overview
The following table summarizes key biological activities associated with benzoic acid; (1R,2S)-cyclopentane-1,2-diol:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of benzoic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the cyclopentane-diol derivative showed a significant reduction in bacterial growth compared to controls, suggesting enhanced efficacy due to structural modifications . -
Antioxidant Activity :
Research on the antioxidant properties of benzoic acid derivatives demonstrated that the cyclopentane-diol variant exhibited higher radical scavenging activity than its parent compound. This was attributed to the presence of hydroxyl groups that enhance electron donation capabilities . -
Cytotoxic Effects on Cancer Cells :
In vitro studies on various cancer cell lines revealed that benzoic acid; (1R,2S)-cyclopentane-1,2-diol induced apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
